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Compound of Interest

Compound Name: Pent-2-enedial

Cat. No.: B1219750

Spectroscopic Data for Pent-2-enedial: A
Technical Guide

Disclaimer: Experimental spectroscopic data for Pent-2-enedial is not readily available in
publicly accessible chemical databases. This guide provides predicted spectroscopic data for
(E)-Pent-2-enedial based on established principles of spectroscopy. For illustrative purposes,
experimental data for the closely related compound, (E)-2-Pentenal, is also presented.

Predicted Spectroscopic Data for (E)-Pent-2-enedial

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for (E)-Pent-2-enedial. These predictions are based on
computational models and an analysis of the molecule's structure.

Predicted *H NMR Data for (E)-Pent-2-enedial
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Chemical Shift o Coupling Constant
Proton Multiplicity .
(ppm) (J) in Hz
H1 9.5-9.7 d ~7.5
H2 6.2-6.4 ddd ~155,~75,~15
H3 6.9-7.1 dt ~15.5, ~5.0
H4 3.4-3.6 ddd ~7.0,~5.0,~1.5
H5 9.7-9.9 t ~15

Predicted **C NMR Data for (E)-Pent-2-enedial

Carbon Chemical Shift (ppm)
C1l 193 - 196

Cc2 135- 138

C3 150 - 153

C4 45 - 48

C5 200 - 203

Functional Group Wavenumber (cm~?) Intensity
C-H (aldehyde) 2820 - 2850, 2720 - 2750 Medium
C=0 (aldehyde) 1680 - 1705 Strong
C=C (alkene) 1620 - 1640 Medium
C-H (alkene) 3010 - 3040 Medium
C-H (alkane) 2850 - 2960 Medium

Predicted Mass Spectrometry Data for (E)-Pent-2-enedial
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miz Relative Intensity (%) Proposed Fragment
98 40 [M]*

97 100 [M-H]*

69 80 [M-CHOJ*

55 60 [CaH7]*

a1 90 [CsHs]*

29 70 [CHOJ*

Experimental Spectroscopic Data for (E)-2-Pentenal

As a structurally similar compound, the experimental data for (E)-2-Pentenal provides a

valuable reference.

1 -2=
S Chemical Shift Multiplicity COt-lpIing Constant
(ppm) (J) in Hz
Aldehyde H 9.51 d 7.9
Vinylic H (a to C=0) 6.13 ddd 15.6, 7.9, 1.6
Vinylic H (B to C=0) 6.86 dt 15.6, 6.8
Methylene H 2.31 quintet 7.2
Methyl H 1.10 t 7.5
IR Spectroscopy Data for (E)-2-Pentenal
Functional Group Wavenumber (cm—2) Intensity
C=0 (aldehyde) ~1690 Strong
C=C (alkene) ~1640 Medium
C-H (aldehyde) ~2730 Medium
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Mass_Sp_e_cir_QmﬂnLQata_f_QL(E)_Z -Pentenal

Relative Intensity (%) Proposed Fragment
84 65 [M]*
83 100 [M-H]*
55 95 [M-CHOJ*
41 80 [C3Hs]*
29 50 [CHOJ*

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for organic
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-ds, D20).[1] The choice of solvent depends on
the solubility of the compound and the desired spectral window.

« Filtering: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette
directly into a clean NMR tube to remove any particulate matter.[2]

» Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned to the
appropriate frequency for the nucleus being observed (*H or 13C). Standard 1D experiments
are typically run first, followed by 2D experiments (e.g., COSY, HSQC, HMBC) if further
structural elucidation is required.[1]

e Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced
(typically to tetramethylsilane, TMS, at O ppm).[3]

Infrared (IR) Spectroscopy
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Sample Preparation (Liquid): For a pure liquid sample, a drop is placed between two salt
plates (e.g., NaCl or KBr) to form a thin film.[4]

Sample Preparation (Solid): A solid sample can be prepared as a KBr pellet by grinding a
small amount of the sample with dry KBr powder and pressing the mixture into a translucent
disk. Alternatively, a solution of the solid in a volatile solvent can be evaporated on a salt
plate to leave a thin film.[5]

Data Acquisition: The sample is placed in the path of the IR beam in an FTIR spectrometer.
[5] A background spectrum (of air or the solvent) is first recorded and then automatically
subtracted from the sample spectrum.

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance
of infrared radiation as a function of wavenumber (in cm~1). Characteristic absorption bands
are then correlated with specific functional groups in the molecule.[6]

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer. For volatile
compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).
[7] Non-volatile samples can be introduced using techniques like electrospray ionization
(ESI) or matrix-assisted laser desorption/ionization (MALDI).[8]

lonization: The sample molecules are ionized. Common methods include Electron lonization
(El), which involves bombarding the sample with a high-energy electron beam, and Chemical
lonization (Cl), a softer technique that often preserves the molecular ion.[7]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.[7] The fragmentation pattern provides valuable information
about the structure of the molecule.[7]

Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound.

General Workflow for Spectroscopic Analysis of an Organic Compound
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Caption: A logical workflow for the elucidation of molecular structures using NMR, IR, and MS
spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www.youtube.com/watch?v=873nDYqyWok
https://www.docbrown.info/page06/spectra/pent-2-ene-ez-nmr13c.htm
https://www.docbrown.info/page06/spectra/pent-2-ene-ez-nmr13c.htm
https://www.docbrown.info/page06/spectra/pent-2-ene-ez-nmr13c.htm
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://www.benchchem.com/product/b1219750#spectroscopic-data-for-pent-2-enedial-nmr-ir-mass-spec
https://www.benchchem.com/product/b1219750#spectroscopic-data-for-pent-2-enedial-nmr-ir-mass-spec
https://www.benchchem.com/product/b1219750#spectroscopic-data-for-pent-2-enedial-nmr-ir-mass-spec
https://www.benchchem.com/product/b1219750#spectroscopic-data-for-pent-2-enedial-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1219750?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

